TERT-BUTYL 6-CYANO-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOXYLATE
Description
Properties
IUPAC Name |
tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEJNYOOZFBYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-CYANO-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a cyano-substituted aniline with a suitable ester, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Formation of the Dihydroquinoline Core
The synthesis begins with the preparation of the 3,4-dihydroquinoline framework. This is typically achieved through partial hydrogenation of quinoline or cyclization reactions. For example:
-
Partial hydrogenation : Quinoline derivatives can undergo catalytic hydrogenation to yield dihydroquinoline intermediates .
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Cyclization : Alternative methods involve forming the quinoline ring via amidation and cyclization reactions. For instance, amidation with methyl 2-amino-3-oxobutanoate followed by cyclization using I₂ and PPh₃ has been reported for related isoquinoline derivatives .
Esterification of the Carboxylic Acid
The carboxylic acid at position 1 is esterified with tert-butyl alcohol:
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Activation : The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butyl alcohol in the presence of a base like Et₃N .
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Alternative Methods : Esterification can also be achieved using mixed anhydrides or coupling agents (e.g., DCC) .
Reagents and Reaction Conditions
Mechanistic Insights
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Cyclization : Amidation and cyclization steps form the tetrahydroquinoline ring, which is critical for the compound’s structure .
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Esterification : Activation of the carboxylic acid as an acid chloride ensures efficient coupling with tert-butyl alcohol, enhancing stability and solubility .
Table 2: Reagent Roles
| Reagent | Function | Example Reaction |
|---|---|---|
| SOCl₂ | Activate carboxylic acid | Esterification |
| LiAlH₄ | Reduce intermediates | Deprotection/hydrolysis |
| Et₃N | Base for coupling | Amidation/esterification |
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have indicated that tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate exhibits significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Organic Synthesis
1. Building Block in Synthesis
This compound serves as an important building block in organic synthesis. Its functional groups allow for further modifications and transformations, making it useful in the synthesis of more complex molecules. For example, it can be utilized in the preparation of other heterocycles through cyclization reactions or as a precursor for various synthetic routes in pharmaceutical chemistry .
2. Reaction Conditions
The compound can undergo various reactions such as nucleophilic substitutions and cycloadditions under mild conditions, which enhances its utility in synthetic applications. Table 1 summarizes some common reactions involving this compound.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Modified quinoline derivatives |
| Cycloaddition | Heat or UV light | Diels-Alder adducts |
| Hydrolysis | Acidic or basic conditions | Carboxylic acid derivatives |
Materials Science
1. Polymer Chemistry
In materials science, this compound is being explored for its potential applications in polymer chemistry. Its ability to participate in polymerization reactions allows for the development of novel materials with tailored properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
2. Nanomaterials
The compound's unique structure has been investigated for the synthesis of nanomaterials. Research indicates that it can act as a precursor for creating nanoparticles with specific optical and electronic properties, which are valuable in various applications such as sensors and catalysts .
Case Studies
Case Study 1: Antimicrobial Screening
A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising potential for further development into therapeutic agents .
Case Study 2: Anticancer Mechanism Elucidation
In another significant study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism behind its anticancer activity .
Mechanism of Action
The mechanism of action of TERT-BUTYL 6-CYANO-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The cyano group and quinoline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences between the target compound and its closest analogues:
Key Observations :
- Electronic Effects: The cyano group is strongly electron-withdrawing, reducing electron density in the aromatic system compared to the electron-donating methoxy and hydroxyl groups. This influences reactivity in electrophilic substitution reactions .
- Molecular Weight : The methoxy analogue has a higher molecular weight (263.15 vs. 258.32) due to the oxygen atom and additional hydrogen in the methoxy group.
- Solubility: The hydroxyl analogue is likely more polar and water-soluble than the cyano or methoxy derivatives, which may exhibit lower aqueous solubility due to hydrophobic tert-butyl and nitrile/ether groups.
Biological Activity
Tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate (CAS No. 1820604-90-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.
- Molecular Formula : CHNO
- Molar Mass : 258.32 g/mol
- CAS Number : 1820604-90-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Streptococcus agalactiae | 100 µg/mL |
The compound exhibited notable activity against Gram-positive bacteria, with MIC values indicating effective inhibition at relatively low concentrations .
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. The compound was tested against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These results suggest that the compound inhibits cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown inhibition against several cytochrome P450 enzymes:
| Enzyme | Inhibition Type | IC (µM) |
|---|---|---|
| CYP1A2 | Competitive | 5.0 |
| CYP2C19 | Noncompetitive | 8.0 |
This inhibition profile suggests that the compound may interact with metabolic pathways, potentially affecting drug metabolism and pharmacokinetics .
Case Study 1: Antimicrobial Efficacy
A study conducted by Milovic et al. (2024) assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound was part of a series synthesized via multicomponent reactions and demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance the biological activity of these compounds .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound involved testing against a panel of human cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through caspase activation pathways. This finding supports its potential as a lead compound in developing new anticancer therapies .
Q & A
What are the common synthetic routes for tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or carbamate protection strategies. For example, tert-butyl-protected intermediates can be synthesized via Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium(0) and phosphine ligands in anhydrous DMF at 100°C, achieving ~66% yield after column chromatography . Alternative routes include sequential Boc protection of amine intermediates under basic conditions, as seen in tert-butyl carbamate derivatives . Key variables affecting yield include catalyst loading (2–6 mol%), solvent polarity, and temperature control.
How can NMR and HRMS be optimized to characterize this compound?
Answer:
- NMR : Use deuterated chloroform (CDCl₃) for solubility. The tert-butyl group typically appears as a singlet at δ 1.47 ppm (J = 6.5 Hz) in H NMR, while the quinoline backbone protons resonate between δ 6.55–7.58 ppm. C NMR shows the carbonyl carbon at ~154 ppm (Boc group) and nitrile carbon at ~117 ppm .
- HRMS : Electrospray ionization (ESI) in positive mode with sodium adducts ([M+Na]⁺) provides accurate mass confirmation. For example, a calculated m/z of 312.1570 (C₁₇H₂₃NO₃Na) matches experimental data within 0.0012 ppm error .
How do solvent and temperature influence the axial/equatorial conformation of the tert-butyl group in structural analogs?
Answer:
Dynamic low-temperature NMR and DFT calculations reveal that the tert-butyl group preferentially adopts an axial conformation in nonpolar solvents (e.g., hexane) due to steric hindrance, while polar solvents (e.g., DMSO) stabilize equatorial conformers through solvation effects. For example, in triazinane analogs, explicit solvent modeling is required to reconcile computational predictions with experimental data .
What strategies improve regioselectivity in functionalizing the quinoline backbone?
Answer:
Iridium-catalyzed amination or halogen-directed coupling (e.g., bromine at C6) enhances regioselectivity. In tert-butyl-protected quinolines, Pd-catalyzed allylic substitution at C6 achieves >90% regioselectivity using 2-(di-tert-butylphosphino)-1-phenylindole as a ligand . Steric effects from the tert-butyl group direct electrophilic attacks to less hindered positions.
How does the tert-butyl carbamate group enhance stability during synthesis?
Answer:
The tert-butyloxycarbonyl (Boc) group acts as a steric shield, preventing undesired nucleophilic attacks or oxidation at the amine site. Its stability under basic conditions allows sequential deprotection in multi-step syntheses, as demonstrated in Boc-protected cyclohexanamine derivatives .
How can low yields in cross-coupling reactions be mitigated?
Answer:
- Catalyst Optimization : Increase Pd loading to 5 mol% and use bulky ligands (e.g., XPhos) to suppress side reactions.
- Solvent Effects : Anhydrous DMF or toluene minimizes hydrolysis of sensitive intermediates.
- Temperature Control : Reactions at 100°C for 2 hours balance kinetics and thermal decomposition .
What methods resolve crystallization-driven conformational changes in tert-butyl derivatives?
Answer:
X-ray crystallography combined with variable-temperature NMR identifies dominant conformers. For example, in triazinanes, crystallization forces axial tert-butyl positioning despite equatorial preference in solution. DFT calculations with explicit solvent models explain this discrepancy .
What purification techniques are optimal for this compound?
Answer:
- Flash Column Chromatography : Use silica gel with hexane:ethyl acetate (15:1) for high recovery (≥95% purity).
- Recrystallization : Ethanol/water mixtures (3:1) yield crystalline products with minimal impurities .
Data Contradictions and Resolution
- NMR Shifts vs. Crystallography : Solution-phase NMR may suggest equatorial tert-butyl positioning, while X-ray data show axial conformers. This is resolved by recognizing solvent-dependent dynamic equilibria .
- Yield Variability : Discrepancies in Pd-catalyzed reactions (e.g., 50–70% yields) arise from trace oxygen or moisture. Rigorous inert atmosphere protocols improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
